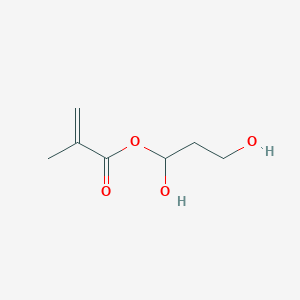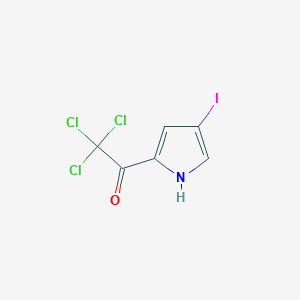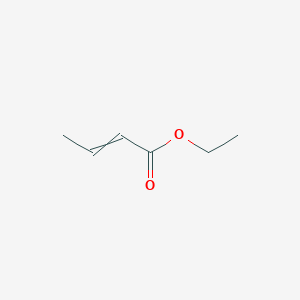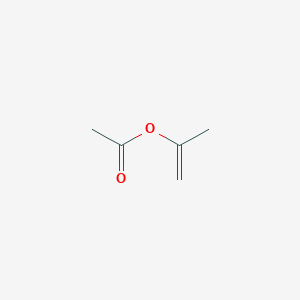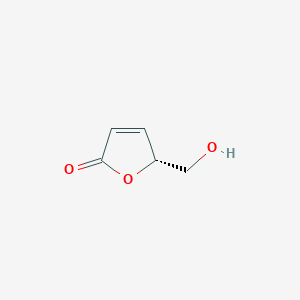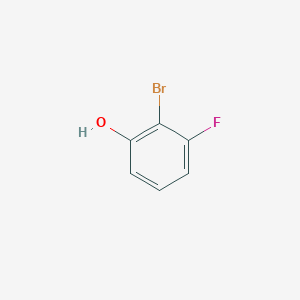
2-Bromo-3-fluorophenol
Overview
Description
2-Bromo-3-fluorophenol (2-Br-3-F-Phenol) is a compound that has been studied for its potential use in various scientific research applications. It is a synthetic compound that has been used in a variety of laboratory experiments, with the aim of understanding its biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for this compound.
Scientific Research Applications
Enzyme Catalysis and Inhibition : Tyrosinase, an enzyme, can catalyze the rapid polymerization of fluorophenols, with 2-fluorophenol acting as a competitive inhibitor in the enzymatic oxidation of l-dopa. This indicates potential applications in understanding and manipulating biochemical pathways (Battaini et al., 2002).
Fluoroalkylation Methods : A new fluoroalkylation method using 2-bromophenol as a catalyst demonstrates wide substrate scope and high chemo- and regioselectivity, indicating its potential for diverse chemical syntheses (Zhu et al., 2019).
Fluorination Studies : Research on the fluorination of bromophenols with xenon difluoride has led to the production of various fluorinated compounds, expanding the understanding of chemical reactions involving halogens (Koudstaal & Olieman, 2010).
Photoreaction Mechanisms : The study of intramolecular hydrogen-atom tunneling and photoreaction mechanisms in halophenols has been enhanced by examining compounds like 4-bromo-2-chloro-6-fluorophenol, which has implications for understanding molecular behavior under various conditions (Nanbu et al., 2012).
Radioactive Labeling in Pharmaceuticals : 2-Bromo-3-fluorophenol derivatives have been investigated for their potential in creating fluorine-18 labeled compounds, a crucial aspect of pharmaceutical research and diagnostic imaging (Yasui et al., 2015; Ross et al., 2011).
Environmental Biodegradation : Studies on the biodegradation of halophenols by various microbial strains, including Bacillus sp. and Rhodococcus, reveal the potential for using these microorganisms in environmental remediation, particularly in treating halogenated organic pollutants (Reinscheid et al., 2004; Duque et al., 2012).
CO2 Capture : Fluorine-substituted phenolic ionic liquids, which may include derivatives of this compound, have shown high performance in capturing CO2, offering a promising route for addressing climate change and greenhouse gas emissions (Zhang et al., 2015).
Mechanism of Action
Target of Action
2-Bromo-3-fluorophenol is a chemical intermediate commonly used in organic synthesis and laboratory research It’s often used as a reactant in the preparation of diaryl ethers .
Pharmacokinetics
For instance, it has a predicted density of 1.764±0.06 g/cm3 , which might influence its distribution and absorption in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures might affect its stability.
properties
IUPAC Name |
2-bromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFRSLRJXLATRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479251 | |
| Record name | 2-Bromo-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-81-2 | |
| Record name | 2-Bromo-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


